(Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazole ring, a sulfamoyl group, and a methoxyethyl side chain, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl side chain can be introduced via alkylation reactions, using reagents such as methoxyethyl chloride in the presence of a base like potassium carbonate.
Attachment of the Sulfamoyl Group: The sulfamoyl group is typically introduced through a reaction with diethylamine and a sulfonyl chloride derivative.
Final Coupling Reaction: The final step involves coupling the benzothiazole derivative with a benzamide derivative under conditions that favor the formation of the (Z)-isomer, such as using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl side chain or the benzothiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group may form hydrogen bonds or ionic interactions with active sites, while the benzothiazole ring could engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the methoxyethyl
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-5-24(6-2)32(27,28)18-10-7-16(8-11-18)21(26)23-22-25(13-14-29-3)19-12-9-17(30-4)15-20(19)31-22/h7-12,15H,5-6,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAMFFMVCBFUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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